Cas no 156589-97-8 (Cyclobutanecarbothioamide)

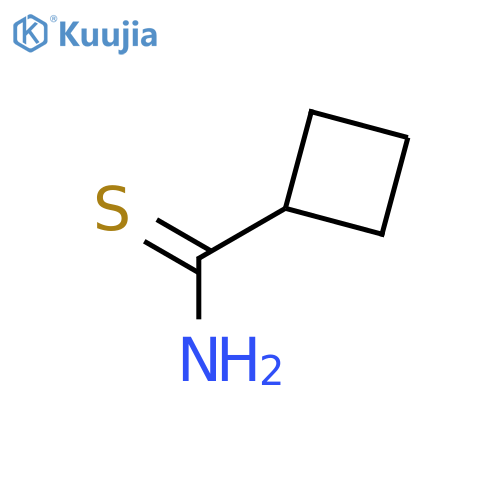

Cyclobutanecarbothioamide structure

商品名:Cyclobutanecarbothioamide

Cyclobutanecarbothioamide 化学的及び物理的性質

名前と識別子

-

- Cyclobutanecarbothioamide

- cyclobutancarbothioamide

- SCHEMBL1127536

- EN300-110311

- DTXSID10622838

- MFCD09757542

- FT-0750047

- SY139742

- TTWOGACPCNPSNB-UHFFFAOYSA-N

- AKOS006239263

- F1913-0023

- CS-0308165

- N12939

- 156589-97-8

- DB-011220

-

- MDL: MFCD09757542

- インチ: InChI=1S/C5H9NS/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7)

- InChIKey: TTWOGACPCNPSNB-UHFFFAOYSA-N

- ほほえんだ: NC(=S)C1CCC1

計算された属性

- せいみつぶんしりょう: 115.04600

- どういたいしつりょう: 115.04557046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 86.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- PSA: 58.11000

- LogP: 1.77290

Cyclobutanecarbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-110311-0.25g |

cyclobutanecarbothioamide |

156589-97-8 | 95.0% | 0.25g |

$347.0 | 2025-03-21 | |

| Life Chemicals | F1913-0023-1g |

cyclobutanecarbothioamide |

156589-97-8 | 95%+ | 1g |

$760.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378835-250mg |

Cyclobutanecarbothioamide |

156589-97-8 | 95% | 250mg |

¥3118 | 2023-04-15 | |

| Life Chemicals | F1913-0023-0.25g |

cyclobutanecarbothioamide |

156589-97-8 | 95%+ | 0.25g |

$685.0 | 2023-09-06 | |

| Life Chemicals | F1913-0023-10g |

cyclobutanecarbothioamide |

156589-97-8 | 95%+ | 10g |

$6040.0 | 2023-09-06 | |

| Enamine | EN300-110311-2.5g |

cyclobutanecarbothioamide |

156589-97-8 | 95.0% | 2.5g |

$1370.0 | 2025-03-21 | |

| Enamine | EN300-110311-5.0g |

cyclobutanecarbothioamide |

156589-97-8 | 95.0% | 5.0g |

$2028.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378835-5g |

Cyclobutanecarbothioamide |

156589-97-8 | 95% | 5g |

¥18718 | 2023-04-15 | |

| Enamine | EN300-110311-10.0g |

cyclobutanecarbothioamide |

156589-97-8 | 95.0% | 10.0g |

$3007.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378835-10g |

Cyclobutanecarbothioamide |

156589-97-8 | 95% | 10g |

¥29925 | 2023-04-15 |

Cyclobutanecarbothioamide 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

156589-97-8 (Cyclobutanecarbothioamide) 関連製品

- 42202-73-3(Cyclopentanecarbothioamide)

- 98278-52-5(2-ethylbutanethioamide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 55290-64-7(Dimethipin)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:156589-97-8)Cyclobutanecarbothioamide

清らかである:99%/99%/99%/99%/99%

はかる:100mg/250mg/1g/5g/10g

価格 ($):205.0/294.0/580.0/1891.0/2822.0